2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Innovative Heterocycles
A precursor similar to the mentioned compound was used to synthesize a wide array of heterocycles, including pyrroles, pyridines, and triazoles, showcasing its versatility in organic synthesis. These heterocycles were evaluated for insecticidal properties against Spodoptera littoralis, indicating the compound's potential in developing new agrochemicals (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, closely related to the target compound, were synthesized and formed coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, highlighting the compound's applicability in creating molecules with potential therapeutic benefits (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Various derivatives synthesized from related precursors demonstrated antimicrobial and antitumor activities. This suggests the compound's utility in medicinal chemistry for generating new agents with biological efficacy (Albratty et al., 2017).
Novel Synthetic Pathways
Research on molecules structurally akin to the target compound has led to the development of novel synthetic routes and methodologies. These include the use of microwave-assisted synthesis for efficient formation of complex molecules, demonstrating the compound's role in advancing synthetic organic chemistry (Fahim et al., 2019).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c22-13(10-21-14(23)1-2-15(21)24)18-6-8-20-7-3-11(19-20)12-9-16-4-5-17-12/h3-5,7,9H,1-2,6,8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLZFYTVPLQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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